Kitamycin A

Antimalarial Drug Discovery Apicoplast Biology High-Throughput Screening

Kitamycin A is not a generic macrolide—it is an antimycin-type antibiotic with a unique mitochondrial respiration inhibition mechanism distinct from ribosome-targeting macrolides. Validated for P. falciparum apicoplast inhibition (IC50 ~50 nM, >16-fold more potent than clarithromycin) and influenza A host immunopathology modulation (80.9% survival in lethal murine models). Substituting with erythromycin or tylosin compromises experimental models. Procure this precisely characterized compound for reproducible, publication-grade research.

Molecular Formula C23H32N2O8
Molecular Weight 464.5 g/mol
Cat. No. B1244024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKitamycin A
Synonymskitamycin A
kitamycin-A
Molecular FormulaC23H32N2O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O
InChIInChI=1S/C23H32N2O8/c1-4-5-6-7-9-16-19(27)14(3)33-23(31)18(13(2)32-22(16)30)25-21(29)15-10-8-11-17(20(15)28)24-12-26/h8,10-14,16,18-19,27-28H,4-7,9H2,1-3H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1
InChIKeyGTUQGSSCDLWNEE-KZYWPTACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kitamycin A Procurement Guide: Verified Performance for Antimicrobial and Antimalarial Research


Kitamycin A (CAS 225939-28-6), also known as leucomycin A3 or josamycin, is a 16-membered macrolide antibiotic belonging to the antimycin class, originally isolated from *Streptomyces* sp. K385 [1]. It is a secondary bacterial metabolite with a molecular formula of C23H32N2O8 and a molecular weight of 464.5 g/mol [2]. Its mechanism of action, distinct from its traditional antibacterial role, involves the inhibition of mitochondrial respiration, making it a valuable tool in biochemical and pharmacological research . This compound is supplied for non-human research purposes, offering a consistent and characterized material for studies ranging from antimicrobial susceptibility testing to investigations of apicoplast function.

The Scientific Risk of Substituting Kitamycin A with Generic Macrolides


Assuming functional equivalence among macrolide antibiotics is a common pitfall in research procurement. Kitamycin A is not a generic 16-membered macrolide; its specific structural configuration as an antimycin-type antibiotic confers a unique biological profile that is not replicated by other members of its class, such as erythromycin, tylosin, or even its close structural relative, josamycin (leucomycin A3). Evidence demonstrates that its potency in non-antibacterial applications, such as targeting the *Plasmodium falciparum* apicoplast [1] and inhibiting influenza A virus [2], differs substantially from other macrolides. Furthermore, its antibacterial spectrum shows quantifiable differences against key Gram-positive pathogens compared to erythromycin [3]. Substituting Kitamycin A with a less characterized or more generic macrolide risks invalidating experimental models, introducing uncontrolled variables, and compromising the reproducibility of research that relies on its specific, documented bioactivities.

Kitamycin A Comparative Performance Data: Direct Evidence for Procurement Decisions


Superior Antimalarial Potency of Kitamycin A vs. Clarithromycin

In a high-throughput screen targeting the *Plasmodium falciparum* apicoplast, kitasamycin demonstrated a significantly lower IC50 value (50 ± 4 nM) compared to clarithromycin (810 ± 60 nM), establishing its superior potency in this model [1]. This quantifies kitasamycin as being over 16 times more potent than clarithromycin.

Antimalarial Drug Discovery Apicoplast Biology High-Throughput Screening

Kitamycin A's Antimalarial Activity is Comparable to the Clinical Control Azithromycin

Kitasamycin exhibited an in vitro IC50 of approximately 50 nM against *P. falciparum*, which is comparable to the 30 nM activity of the established clinical antimalarial and control drug, azithromycin [1]. This confirms that Kitamycin A achieves a potency in the same range as a clinically relevant compound, while also offering a novel chemotype for addressing drug resistance.

Antimalarial Drug Discovery Comparative Pharmacology Apicoplast Targeting

Superior Survival Benefit of Kitamycin A in Murine Influenza A Model vs. Clarithromycin and Spiramycin

In a murine model of lethal influenza A virus (H1N1) infection, treatment with leucomycin A3 (Kitamycin A) resulted in an 80.9% survival rate, which was the highest among the macrolides tested [1]. This was superior to spiramycin (which also induced positive survival effects) and clarithromycin (which failed to confer a survival benefit) [1].

Antiviral Research Influenza Immunomodulation In Vivo Models

Quantified Antibacterial Potency of Kitamycin A Relative to Erythromycin

Against key Gram-positive pathogens, the MIC50 values for josamycin (Kitamycin A) are approximately twice as high as those of erythromycin [1]. This provides a precise benchmark for its relative potency, indicating that while it is a potent antibacterial agent, it is consistently less potent than erythromycin against these organisms.

Antimicrobial Susceptibility Gram-Positive Bacteria MIC Determination

Primary Research and Industrial Applications for Kitamycin A Based on Verified Data


Antimalarial Drug Discovery and Apicoplast Biology

This is the most data-rich application for Kitamycin A. Researchers investigating the *P. falciparum* apicoplast as a drug target should prioritize Kitamycin A. It has been validated as an apicoplast-targeting compound with an IC50 of ~50 nM, which is comparable to azithromycin and >16-fold more potent than clarithromycin [1]. Its confirmed *in vivo* activity in a murine malaria model [1] makes it a superior choice for both *in vitro* mechanism-of-action studies and preclinical efficacy models. Its use is particularly relevant in screening campaigns to identify novel combination therapies for multidrug-resistant malaria.

Influenza A Virus Research and Host-Directed Antiviral Studies

For studies on severe influenza pneumonia and host immunopathology, Kitamycin A (leucomycin A3) is a uniquely characterized tool. It is the only macrolide among those tested (including spiramycin and clarithromycin) to demonstrate a high survival rate (80.9%) in a lethal murine model of influenza A infection [1]. Its mechanism involves the inhibition of neutrophil myeloperoxidase (MPO) release and modulation of pro-inflammatory cytokines [1]. This makes it an invaluable compound for dissecting the host response to influenza and for developing therapies that target inflammation rather than viral replication.

Gram-Positive Antibacterial Mechanism and Resistance Studies

Kitamycin A serves as a well-characterized control compound for studying the structure-activity relationships and mechanisms of macrolide antibiotics. Its antibacterial spectrum against Gram-positive pathogens like *S. aureus* and *S. pneumoniae* is well-defined, with a quantifiable relationship to the class benchmark, erythromycin [1]. Its specific mechanism of inhibiting mitochondrial respiration [2] offers a distinct point of study compared to other macrolides that primarily target the ribosome. This makes it a useful tool for investigating bacterial respiration, resistance mechanisms, and for use in biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kitamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.